5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is the blood coagulation enzyme factor Xa (FXa) . FXa is a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process by converting prothrombin to thrombin .
Mode of Action
The compound interacts with FXa, acting as an inhibitor . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound’s interaction with FXa affects the blood coagulation pathway. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of thromboembolic disorders.
Result of Action
The primary result of the compound’s action is its antithrombotic effect . By inhibiting FXa, the compound prevents the formation of thrombin, thereby reducing the risk of clot formation. This makes it potentially useful for the prophylaxis and/or treatment of thromboembolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize waste. This could include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural features, which are common in many biologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar sulfonamide group.
Muscimol: A GABAA receptor agonist with an isoxazole moiety.
Parecoxib: A COX-2 inhibitor with a sulfonamide group.
The uniqueness of this compound lies in its combination of the thiophene ring, sulfonamide group, and isoxazole moiety, which together may confer unique biological activities and applications.
Properties
IUPAC Name |
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S2/c11-9-3-4-10(17-9)18(14,15)13-5-1-2-8-6-12-16-7-8/h3-4,6-7,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPOPEWXAJHYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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